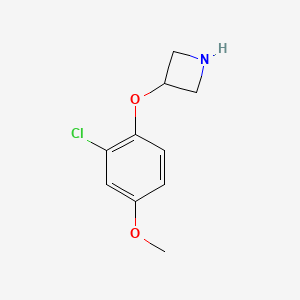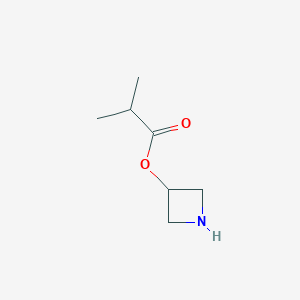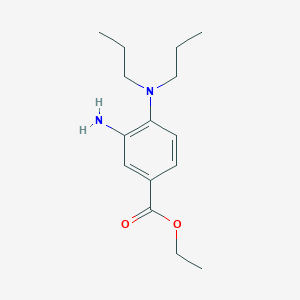![molecular formula C13H12BFO3 B1441741 [2-(4-氟苯氧甲基)苯基]硼酸 CAS No. 1334325-11-9](/img/structure/B1441741.png)
[2-(4-氟苯氧甲基)苯基]硼酸
描述
“[2-(4-Fluorophenoxymethyl)phenyl]boronic acid” is a boronic acid derivative. It has the molecular formula C13H12BFO3 and a molecular weight of 246.04 . It is related to phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .
Molecular Structure Analysis
The molecular structure of “[2-(4-Fluorophenoxymethyl)phenyl]boronic acid” consists of a phenyl ring attached to a boron atom, which is also attached to two hydroxyl groups and a fluorophenoxymethyl group . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “[2-(4-Fluorophenoxymethyl)phenyl]boronic acid”, are often used as reactants in coupling reactions such as the Suzuki-Miyaura coupling . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .科学研究应用
荧光葡萄糖传感
该化合物已被用于开发一种快速荧光血糖传感系统。 这涉及合成一种苯硼酸功能化碳点 (2-FPBA-CD),该碳点可以快速检测血液中的葡萄糖,提供适用于血清葡萄糖检测的宽响应线性范围 .
传感应用
硼酸,包括[2-(4-氟苯氧甲基)苯基]硼酸等衍生物,由于其与二醇和强路易斯碱的相互作用,在传感应用中至关重要。 这种相互作用在均相测定和异相检测中起着至关重要的作用,包括在传感材料的界面或散装样品内部 .
生物标记
该化合物与二醇的关键相互作用也扩展到生物标记。 它可用于蛋白质操作和修饰,这在蛋白质组学和药物开发等各个研究领域至关重要 .
治疗开发
硼酸被用于治疗的开发。 它们能够与溶液中的二醇状结构形成可逆的硼酸酯,使其在设计药物递送系统和药物方面具有价值 .
分离技术
在分离技术中,[2-(4-氟苯氧甲基)苯基]硼酸可用于糖化分子的电泳,有助于分离和分析复杂的生物样品 .
分析方法
该化合物用作分析方法中微粒的构建材料。 这些微粒可用于各种测定和诊断工具,增强对生物和化学物质的检测和测量 .
聚合物电解质
苯硼酸邻苯二酚酯,可从[2-(4-氟苯氧甲基)苯基]硼酸衍生,作为聚合物电解质的阴离子受体显示出希望。 该应用在储能和电池技术领域具有重要意义 .
催化
最后,该化合物用于催化,特别是在反应中,例如铑催化的分子内胺化反应和钯催化的偶联反应。 这些反应是合成复杂有机分子的基础 .
作用机制
Target of Action
The primary target of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by [2-(4-Fluorophenoxymethyl)phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The pharmacokinetics of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid are largely determined by its properties as an organoboron reagent . These reagents are generally stable, readily prepared, and environmentally benign . .
Result of Action
The result of the action of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability and environmentally benign nature of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid also contribute to its efficacy under these conditions .
生化分析
Biochemical Properties
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. This compound has been shown to interact with enzymes such as lactate dehydrogenase, inhibiting its activity and thereby affecting cellular metabolism . Additionally, it can form reversible covalent bonds with diols, which makes it useful in the development of sensors for detecting carbohydrates and other biomolecules .
Cellular Effects
The effects of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with lactate dehydrogenase can lead to alterations in cellular metabolism, impacting the overall energy balance within the cell . Furthermore, its ability to form covalent bonds with diols can affect cell signaling pathways that rely on these molecules .
Molecular Mechanism
At the molecular level, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their functions. For example, its inhibition of lactate dehydrogenase occurs through the formation of a covalent bond with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, its interaction with diols involves the formation of cyclic esters, which can alter the structure and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of lactate dehydrogenase affects the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . Additionally, its interaction with diols can influence other metabolic pathways that rely on these molecules .
Transport and Distribution
Within cells and tissues, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its ability to form covalent bonds with target molecules, affecting its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with diols can target it to cellular membranes or other structures where these molecules are abundant . This localization is essential for its role in modulating enzyme activity and cellular metabolism.
属性
IUPAC Name |
[2-[(4-fluorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZAIIMLGZJOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)


![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine](/img/structure/B1441668.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)





